molecular formula C17H15N3O4S2 B2838405 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 2034304-16-8

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B2838405
CAS No.: 2034304-16-8
M. Wt: 389.44
InChI Key: OZXLJRUVAVPOPS-UHFFFAOYSA-N
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Description

N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide is a heterocyclic sulfonamide derivative combining three key structural motifs:

  • Benzofuran: A fused bicyclic aromatic system known for its role in bioactive compounds, including antimicrobial and antitumor agents.
  • Benzothiadiazole: A bicyclic system with two nitrogen and one sulfur atom, often associated with electron-deficient properties, making it useful in materials science (e.g., organic semiconductors) and as enzyme inhibitors.
  • Methoxyethyl sulfonamide: A polar substituent that enhances solubility and influences pharmacokinetics.

Its synthesis likely involves coupling a benzofuran-containing amine intermediate with 2,1,3-benzothiadiazole-4-sulfonyl chloride, followed by functionalization of the ethyl chain with a methoxy group .

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S2/c1-23-15(14-9-11-5-2-3-7-13(11)24-14)10-18-26(21,22)16-8-4-6-12-17(16)20-25-19-12/h2-9,15,18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXLJRUVAVPOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC=CC2=NSN=C21)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps. One common approach is the electrophilic cyclization of 4,7-bis((2-methoxyphenyl)ethynyl)benzo[c][1,2,5]thiadiazole with diaryl diselenides using trichloroisocyanuric acid to generate electrophilic arylselanyl species . This method yields the desired product with good efficiency.

Industrial Production Methods

The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is also common in the industrial synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzofuran or thiadiazole rings .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues and Key Differences

The table below summarizes critical structural and functional differences between the target compound and analogous sulfonamides/heterocycles:

Compound Name Core Structure Key Substituents Molecular Formula Potential Applications
N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide Benzothiadiazole-sulfonamide Benzofuran, methoxyethyl C₁₇H₁₅N₃O₃S₂ Enzyme inhibition, optoelectronics
N-(2-Aminoethyl)-2,1,3-benzothiadiazole-4-sulfonamide Benzothiadiazole-sulfonamide Aminoethyl C₁₀H₁₀ClN₃S₂ Bioactivity studies
N-[(4-Benzothiazole-2-yl)phenyl]benzenesulfonamide Benzothiazole-sulfonamide Benzothiazole, phenyl C₁₉H₁₅N₃O₂S₂ Structure-activity relationship
N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide Benzofuran-propanamide Benzofuran, methoxyethyl, bromophenyl C₂₀H₂₀BrNO₃ Pharmacokinetic modulation
4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide Benzothiazole-sulfonamide Methoxy, dihydrobenzothiazole C₁₅H₁₄N₂O₃S₂ Solubility enhancement

Physicochemical and Bioactive Properties

Solubility and Polarity
  • The methoxyethyl group in the target compound enhances hydrophilicity compared to purely aromatic analogues like N-[(4-benzothiazole-2-yl)phenyl]benzenesulfonamide .
Bioactivity Insights
  • Benzothiadiazole sulfonamides are known to inhibit carbonic anhydrases, with substituents like benzofuran possibly enhancing selectivity for specific isoforms .
  • The propanamide analogue () lacks the sulfonamide group, which is critical for enzyme inhibition, but may exhibit improved membrane permeability due to reduced polarity .

Q & A

Q. What are the optimal synthetic routes for preparing N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide?

A two-step approach is commonly employed: (i) condensation of 2-methoxyethylamine derivatives with benzofuran precursors under reflux in toluene with triethylamine as a base, followed by (ii) sulfonamide coupling using sulfonyl chlorides in anhydrous solvents like dichloromethane. Yield optimization (up to 88%) requires strict temperature control (e.g., 100°C for 2 hours) and purification via column chromatography .

Q. Which spectroscopic methods are critical for confirming the structural integrity of this compound?

A combination of 1H/13C NMR (to verify aromatic protons and methoxyethyl linkages), IR spectroscopy (to confirm sulfonamide S=O stretches at ~1350–1150 cm⁻¹), and high-resolution mass spectrometry (HRMS) is essential. Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities in stereochemistry .

Q. How can researchers assess the purity of synthesized batches?

Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and TLC (silica gel, UV visualization). Purity >95% is typically achieved via recrystallization in methanol or ethyl acetate .

Advanced Questions

Q. What experimental strategies address discrepancies in spectroscopic data during structural elucidation?

Discrepancies (e.g., unexpected splitting in NMR) may arise from rotational isomerism or solvent effects. Strategies include:

  • Variable-temperature NMR to identify dynamic equilibria.
  • Density Functional Theory (DFT) calculations to model expected chemical shifts.
  • 2D NMR techniques (COSY, HSQC) to resolve overlapping signals .

Q. How can structure-activity relationships (SAR) be explored for this sulfonamide derivative?

SAR studies involve:

  • Systematic substitution : Replace the methoxyethyl group with ethoxy or allyl chains to evaluate steric/electronic effects.
  • Bioisosteric replacements : Swap benzothiadiazole with benzoxazole or triazole cores.
  • In vitro assays : Compare inhibitory activity against targets like carbonic anhydrase or kinase enzymes .

Q. What methodologies are recommended for studying its interaction with biological targets?

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics (KD, ΔH).
  • Molecular docking (using AutoDock Vina) to predict binding poses in active sites.
  • Fluorescence quenching assays to monitor conformational changes in proteins upon ligand binding .

Q. How should researchers design in vivo pharmacokinetic studies for this compound?

  • ADME profiling : Measure plasma half-life (t1/2) in rodent models via LC-MS/MS.
  • Tissue distribution : Use radiolabeled analogs (e.g., 14C) to track accumulation.
  • Metabolite identification : Employ UPLC-QTOF-MS to detect phase I/II metabolites in urine .

Data Contradictions and Resolution

Q. How to resolve conflicting reports on this compound’s solubility in polar solvents?

Discrepancies may arise from polymorphic forms or hydration states. Use:

  • Powder X-ray diffraction (PXRD) to identify crystalline phases.
  • Dynamic vapor sorption (DVS) to assess hygroscopicity.
  • Solubility parameter calculations (Hansen parameters) to predict solvent compatibility .

Q. What analytical approaches validate contradictory biological activity data across studies?

  • Dose-response normalization : Ensure consistent molar concentrations in assays.
  • Counter-screening against related off-targets (e.g., other sulfonamide-binding enzymes).
  • Orthogonal assays (e.g., enzymatic vs. cell-based) to confirm specificity .

Methodological Best Practices

Q. What precautions are critical during sulfonamide coupling reactions?

  • Anhydrous conditions : Use molecular sieves or inert gas purging to prevent hydrolysis.
  • Catalyst selection : Pyridine or DMAP accelerates sulfonylation.
  • Workup : Quench excess sulfonyl chloride with ice-cold water to avoid side reactions .

Q. How to mitigate degradation during long-term storage?

Store lyophilized samples at -80°C under argon. For solutions, use stabilizers like 0.1% BHT in DMSO and avoid repeated freeze-thaw cycles .

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